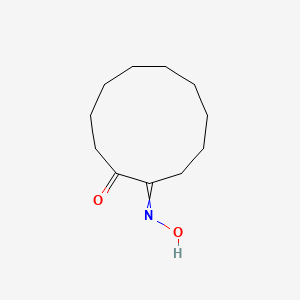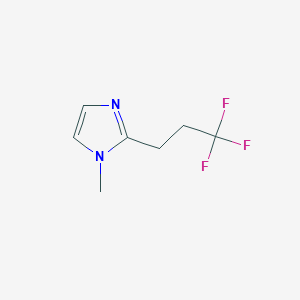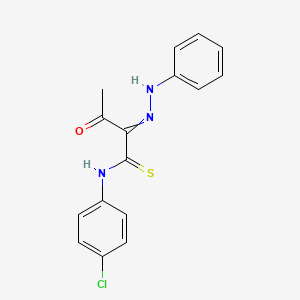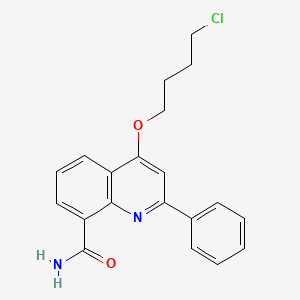![molecular formula C27H24N2O2 B12529263 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-82-6](/img/structure/B12529263.png)
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole core substituted with phenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method includes the reaction of 3-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization to yield the desired pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The double bonds in the ethenyl groups can be reduced to single bonds.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-arylethenyl)isoxazoles: These compounds share a similar structural motif but differ in the heterocyclic core.
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds have similar substitution patterns but with different functional groups.
Uniqueness
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
828911-82-6 |
|---|---|
Molecular Formula |
C27H24N2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,5-bis[2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C27H24N2O2/c1-30-26-12-6-8-21(18-26)14-16-23-20-25(29(28-23)24-10-4-3-5-11-24)17-15-22-9-7-13-27(19-22)31-2/h3-20H,1-2H3 |
InChI Key |
QWROOQXSJSPPEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


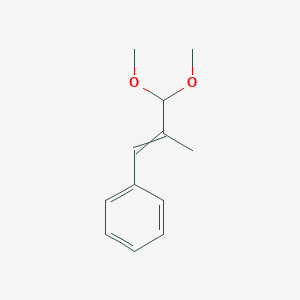
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
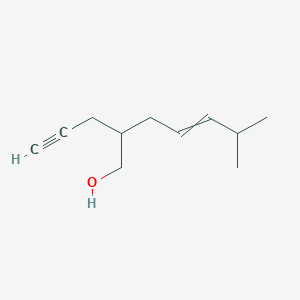
![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
